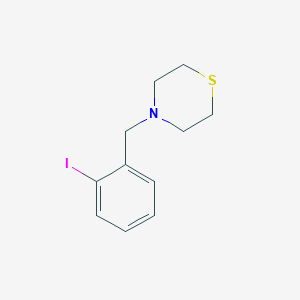

4-(2-Iodobenzyl)thiomorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-iodophenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INS/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYNNFFBWKJIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rationale for Academic Research Focus on Iodobenzyl Thiomorpholines

Historical Development and Initial Academic Inferences Regarding the Compound Class

The specific history of this compound is not extensively documented in isolation. Instead, its emergence is best understood by examining the development of its constituent parts: the thiomorpholine scaffold and substituted benzyl halides.

The thiomorpholine moiety, a six-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. jchemrev.com It is the thio-analog of morpholine (B109124), where the oxygen atom is replaced by sulfur. jchemrev.com Research into thiomorpholine and its derivatives has been active for decades, driven by their diverse pharmacological profiles, which include anticancer, antibacterial, antifungal, and antitubercular activities. jchemrev.comontosight.airesearchgate.net Early academic inferences centered on the thiomorpholine ring's ability to modulate a drug candidate's pharmacokinetic properties, such as increasing lipophilicity and providing a site for metabolic oxidation at the sulfur atom. mdpi.com The development of synthetic methods, such as the reaction of diethanolamine (B148213) with sodium sulfide (B99878) or the cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride, enabled the broader exploration of thiomorpholine-based compounds. acs.org

Concurrently, the study of benzyl halides, such as 2-iodobenzyl bromide or chloride, has a long history in organic synthesis. wikipedia.org These compounds are classic alkylating agents used in nucleophilic substitution reactions, a cornerstone of organic chemistry since the late 19th century. libretexts.orgyoutube.com The presence of a halogen on the benzyl group makes it a reactive site for forming new carbon-heteroatom or carbon-carbon bonds. nii.ac.jp The iodine atom, in particular, is recognized for its utility in cross-coupling reactions and as a potential site for introducing radiolabels in diagnostic agents. acs.orgnih.gov

The conceptual synthesis of this compound, therefore, arises from the logical combination of these two well-understood classes of compounds. It represents a deliberate molecular design, likely achieved through a nucleophilic substitution reaction where the nitrogen atom of thiomorpholine displaces a halide from a 2-iodobenzyl halide. fortunejournals.comrsc.org The initial academic inference would be that this new compound synergistically combines the properties of its parents: the favorable biological scaffold of thiomorpholine and the reactive/functional handle of the iodobenzyl group.

Scope and Objectives of Scholarly Inquiry on this compound

Scholarly inquiry into this compound and its close analogs is primarily driven by its potential as a versatile intermediate in the synthesis of more complex, biologically active molecules. The objectives of research involving this compound can be categorized as follows:

Synthesis of Novel Heterocyclic Systems: The iodobenzyl moiety serves as a key functional group for intramolecular cyclization reactions. Research has demonstrated that 2-(2-iodobenzyl) substituted compounds can undergo copper-catalyzed C-S bond cross-coupling reactions to form fused heterocyclic systems, such as tetrahydroisoquinoline-fused 1,3-benzothiazines. researchgate.net The primary objective here is to create novel and complex molecular architectures that are otherwise difficult to access.

Development of Radioligands and Imaging Agents: The iodine atom is a critical feature. It can be a stable isotope (I-127) or a radioactive isotope like I-123, I-124, or I-125. A major objective of incorporating an iodo-aryl group is the development of radiolabeled molecules for use as probes in biological systems or as agents for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). For instance, related structures like N6-(3-iodobenzyl) adenosine (B11128) derivatives have been explored for their potential as A3 adenosine receptor antagonists. nih.gov

Exploration as a Building Block in Medicinal Chemistry: The compound is a building block for creating libraries of potential drug candidates. mdpi.com The thiomorpholine part can interact with biological targets, while the iodobenzyl part allows for further chemical modifications (e.g., Suzuki or Sonogashira coupling) to explore the structure-activity relationship (SAR). nih.gov Research on related quinobenzothiazine derivatives, for example, has shown that modifications at various positions on the scaffold significantly influence their anticancer and antibacterial activities. nih.gov The objective is to systematically modify the structure to optimize potency and selectivity for a specific biological target.

The research findings related to the compound class are detailed in the following table, which highlights the synthetic utility and potential applications that guide the investigation of molecules like this compound.

Table 1: Research Objectives and Applications of the Thiomorpholine and Iodobenzyl Compound Classes

| Structural Moiety | Primary Research Objective | Example Application / Reaction Type | Supporting Evidence |

|---|---|---|---|

| Thiomorpholine | To serve as a biologically active scaffold or a bioisostere for the morpholine group. | Incorporation into molecules targeting cancer, tuberculosis, and microbial infections. jchemrev.comresearchgate.net | The thiomorpholine ring is a key component in a variety of active pharmaceutical ingredients and is explored for its diverse bioactivity profile. jchemrev.comacs.org |

| Iodobenzyl | To act as a reactive handle for creating complex molecules through cross-coupling reactions. | Used in copper-catalyzed C-S bond formation to synthesize fused heterocyclic systems. researchgate.net | The iodo-aryl group is a versatile precursor in transition-metal-catalyzed reactions for C-C and C-heteroatom bond formation. researchgate.netnih.gov |

| Iodobenzyl | To function as a precursor for radiolabeled compounds for medical imaging or biological assays. | Synthesis of radiolabeled A3 adenosine receptor antagonists for potential use in diagnostics. nih.gov | The iodine atom can be readily exchanged with a radioisotope, making iodinated compounds valuable for developing imaging agents. nih.gov |

| Combined Scaffold | To serve as a versatile building block in medicinal chemistry for generating libraries of new compounds. | Used as a precursor for derivatives tested as kinase inhibitors or antimycobacterial agents. mdpi.com | The combination allows for systematic structural modifications to probe structure-activity relationships. mdpi.comnih.gov |

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. solubilityofthings.comdeanfrancispress.com For this compound, the primary disconnection is at the C-N bond, separating the thiomorpholine ring and the 2-iodobenzyl group. This approach suggests a nucleophilic substitution reaction as the key bond-forming step.

The analysis can be visualized as follows:

Target Molecule: this compound

Disconnection: Cleavage of the benzyl-nitrogen bond.

Synthons: A thiomorpholinyl anion (nucleophile) and a 2-iodobenzyl cation (electrophile).

Synthetic Equivalents: Thiomorpholine and a 2-iodobenzyl halide (e.g., 2-iodobenzyl chloride or bromide).

This retrosynthetic strategy simplifies the synthesis into two main challenges: the formation of the thiomorpholine heterocycle and the preparation of the 2-iodobenzyl halide precursor. Functional group interconversion (FGI) is a key consideration, allowing for the strategic manipulation of functional groups to facilitate the desired reactions. solubilityofthings.com

Classical Synthetic Routes to Thiomorpholine Derivatives

The synthesis of thiomorpholine and its derivatives can be achieved through various established methodologies. These routes primarily involve either the N-alkylation of a pre-formed thiomorpholine ring or the construction of the heterocyclic ring itself.

Nucleophilic Substitution Strategies for N-Alkylation

The most direct approach to synthesizing this compound is the N-alkylation of thiomorpholine with a suitable 2-iodobenzyl electrophile. sci-hub.segoogle.com This reaction falls under the category of nucleophilic substitution, where the nitrogen atom of the thiomorpholine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2-iodobenzyl halide. chemrxiv.org

The general reaction is as follows: Thiomorpholine + 2-Iodobenzyl Halide → this compound + Halide Salt

This method is widely used for the N-alkylation of various amines and offers a straightforward route to the target compound. sci-hub.sechemrxiv.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Ring Closure Methodologies for Thiomorpholine Heterocycle Formation

One common approach involves the reaction of diethanolamine with a sulfur source. For instance, diethanolamine can be reacted with a sulfonyl chloride to form an acylated intermediate, which then undergoes a ring-closure reaction with sodium sulfide. google.com Another method utilizes a telescoped photochemical thiol-ene reaction followed by cyclization. researchgate.netacs.org

A notable strategy involves the reaction of β-amino thiols with a bis-electrophile. For example, a vinyl sulfonium (B1226848) salt can react with a β-amino thiol in a one-step process to form the thiomorpholine ring in high yield. bris.ac.uk

Precursor Synthesis: 2-Iodobenzyl Halides and Thiomorpholine

The successful synthesis of this compound relies on the efficient preparation of its precursors: 2-iodobenzyl halides and thiomorpholine.

2-Iodobenzyl Halides: 2-Iodobenzyl chloride and 2-iodobenzyl bromide are key electrophilic partners in the N-alkylation reaction. guidechem.com 2-Iodobenzyl chloride can be synthesized from 2-iodotoluene (B57078) through halogenation. Alternatively, 2-iodobenzyl alcohols can be prepared via a transition-metal-free, iodide-triggered aryne multicomponent coupling with aldehydes. acs.org The resulting alcohol can then be converted to the corresponding halide.

Thiomorpholine: As a key building block, thiomorpholine can be synthesized through various routes. A continuous flow method involving the photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride and vinyl chloride offers an efficient process. researchgate.netacs.org Other methods include the cyclization of diethanolamine derivatives with a sulfur source. nih.govgoogle.com

Specific Synthetic Protocols for this compound

A specific protocol for the synthesis of this compound involves the direct N-alkylation of thiomorpholine with 2-iodobenzyl chloride. sigmaaldrich.com In a documented procedure, the reaction of thiomorpholine with 2-iodobenzyl chloride yields the desired product. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. scielo.bracs.org Key parameters that can be adjusted include the choice of solvent, base, temperature, and reaction time.

For the N-alkylation of thiomorpholine, a variety of solvents can be employed, with the choice often influencing reaction rates and solubility of reactants. google.com The use of a non-nucleophilic base is essential to prevent side reactions. The reaction temperature can also be manipulated to control the reaction rate, with elevated temperatures often leading to faster conversions. google.com

For instance, in the N-alkylation of thiomorpholine with benzyl alcohol, optimization studies revealed that a 5:1 molar ratio of alcohol to thiomorpholine with a ruthenium catalyst at 150°C for 5 hours resulted in a 95% isolated yield of the N-alkylated product. sci-hub.se While this specific example uses benzyl alcohol, the principles of optimizing molar ratios, catalyst loading, temperature, and time are directly applicable to the synthesis using 2-iodobenzyl halides.

| Parameter | Condition | Effect on Yield and Purity |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | Can enhance solubility and reaction rates. acs.org |

| Base | Non-nucleophilic bases (e.g., K₂CO₃, Et₃N) | Neutralizes acid byproduct without competing in the reaction. |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rate but may also lead to side products. scielo.br |

| Molar Ratio | Excess of one reactant | Can drive the reaction to completion. sci-hub.se |

| Reaction Time | Monitored by TLC or LC-MS | Sufficient time is needed for completion, but prolonged times can lead to degradation. |

Catalyst Screening and Selection for Coupling Reactions

The synthesis of this compound is typically achieved through the N-alkylation of thiomorpholine with 2-iodobenzyl chloride. sigmaaldrich.com The selection of a catalyst is crucial for optimizing this coupling reaction. While specific catalyst screening studies for this exact transformation are not extensively detailed in the public domain, the broader literature on N-alkylation of secondary amines provides a strong basis for catalyst selection.

Ruthenium-based catalysts have been shown to be effective for the direct N-alkylation of sulfur-containing amines with alcohols, a related transformation. For instance, RuCl3 in the presence of triphenylphosphine (B44618) (PPh3) has been utilized for similar reactions, suggesting its potential applicability. rsc.org

Palladium-catalyzed cross-coupling reactions are another cornerstone of C-N bond formation. Thioether-directed Pd(II)-catalyzed C(sp²)–H olefination reactions highlight the compatibility of palladium catalysts with sulfur-containing molecules. nih.gov For the N-alkylation of thiomorpholine, a typical catalyst system would involve a palladium precursor and a suitable ligand.

Copper-catalyzed reactions also present a viable and often more economical alternative. Copper catalysts, sometimes used in ligand-free aerobic conditions, have been successfully employed in domino reactions for the synthesis of related heterocyclic structures. mdpi.com

A comparative analysis of potential catalyst systems based on related reactions is presented below:

| Catalyst System | Ligand/Additive | Solvent | Temperature | Typical Yields (for related reactions) | Reference |

| RuCl3/PPh3 | Formaldehyde/Ethylene glycol methyl ether | - | Reflux | High | rsc.org |

| Pd(OAc)2 | Buchwald-type ligands (e.g., SPhos, XPhos) | Toluene, Dioxane | 80-120 °C | Good to Excellent | nih.gov |

| CuI | N,N'-dimethylethylenediamine (DMEDA) | DMF, DMSO | 100-140 °C | Moderate to Good | mdpi.com |

| Base only (no metal catalyst) | K2CO3, Cs2CO3, or Et3N | Acetonitrile (B52724), DMF | Room Temp to 80 °C | Variable, often lower than catalyzed reactions | rsc.org |

In a documented synthesis, this compound was prepared in a high yield of 99% from thiomorpholine and 2-iodobenzyl chloride, indicating that under optimized conditions, the uncatalyzed reaction can also be highly efficient. rsc.org

Alternative and Novel Synthetic Approaches

Transition-Metal Catalyzed Cross-Coupling Reactions in Thiomorpholine Functionalization

Transition-metal catalysis is a powerful tool for the functionalization of heterocyclic scaffolds like thiomorpholine. researchgate.net While the primary synthesis of this compound is a standard N-alkylation, related cross-coupling reactions offer alternative routes to more complex analogs.

Palladium-catalyzed C-H activation has been used for the remote functionalization of thioethers, where the sulfur atom acts as a directing group. nih.govrsc.org This strategy could potentially be applied to functionalize the benzyl ring of this compound or to synthesize precursors.

Copper-catalyzed reactions are also prominent in the synthesis of N-aryl and N-alkyl heterocycles and are often more cost-effective than palladium-based systems. mdpi.com These reactions can be performed under milder conditions and sometimes even in the absence of a ligand.

Iridium and rhodium catalysts are also employed in the synthesis and functionalization of nitrogen-containing heterocycles, often through carbonylation or C-H activation pathways. sioc-journal.cn

A summary of transition-metal catalyzed reactions relevant to thiomorpholine functionalization is provided below:

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

| Buchwald-Hartwig Amination | Pd(dba)2 / BINAP | Aryl halide, Thiomorpholine | N-Arylthiomorpholine | researchgate.net |

| C-H Arylation | Pd(OAc)2 | Thioether, Aryl halide | Arylated thioether | nih.gov |

| Ullmann Condensation | CuI / Ligand | Aryl halide, Thiomorpholine | N-Arylthiomorpholine | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of thiomorpholine derivatives is an area of active research, aiming to reduce the environmental impact of chemical processes. semanticscholar.org

One key principle is the use of greener solvents. Water, ethanol, or solvent-free conditions are preferred over hazardous organic solvents like dichloromethane (B109758) or DMF. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, improve atom economy and reduce waste. For example, a one-pot reduction-triggered double 1,4-addition of nitroarenes to divinyl sulfones using indium in an aqueous medium has been developed for the synthesis of thiomorpholine 1,1-dioxides. semanticscholar.org

The use of microwave or ultrasound irradiation can also be considered a green technique as it often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. semanticscholar.org The synthesis of various thiazole (B1198619) derivatives has been successfully achieved using these methods. semanticscholar.org

Biocatalysis, although not specifically reported for this compound, represents a promising green alternative for the future. Enzymes could potentially be used for the stereoselective synthesis of chiral thiomorpholine derivatives.

Flow Chemistry Methodologies for Continuous Synthesis

Flow chemistry has emerged as a powerful technology for the continuous and scalable synthesis of chemical compounds, including thiomorpholine and its derivatives. chemrxiv.orgresearchgate.net This approach offers several advantages over traditional batch processing, such as improved safety, better heat and mass transfer, and the ability to telescope multi-step reactions. beilstein-journals.org

A continuous flow synthesis of thiomorpholine itself has been developed, involving a photochemical thiol-ene reaction followed by a base-mediated cyclization. chemrxiv.orgresearchgate.netacs.org This process uses low-cost starting materials and can be operated for extended periods, demonstrating its robustness. researchgate.net

| Parameter | Flow Chemistry Synthesis of Thiomorpholine |

| Key Reaction | Photochemical thiol-ene reaction |

| Reactants | Cysteamine hydrochloride, Vinyl chloride |

| Photocatalyst | 9-Fluorenone |

| Residence Time | ~40 minutes |

| Throughput | 1.8 g/h |

| Overall Yield | 54% (isolated) |

| Reference | researchgate.netacs.org |

While a dedicated flow synthesis for this compound has not been described, the N-alkylation step is well-suited for a flow chemistry setup. A packed-bed reactor containing a solid-supported base could be used to continuously react a stream of thiomorpholine and 2-iodobenzyl chloride, allowing for easy product isolation and catalyst/reagent recycling.

Process Chemistry Considerations and Scale-Up Challenges for Academic Production

Scaling up the synthesis of this compound from the laboratory bench to academic production (gram to kilogram scale) presents several challenges.

Reaction Control: The N-alkylation reaction is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. The use of a jacketed reactor with controlled cooling is essential.

Reagent Purity and Stoichiometry: The purity of the starting materials, thiomorpholine and 2-iodobenzyl chloride, will directly impact the yield and purity of the final product. On a larger scale, precise control of stoichiometry is necessary to minimize unreacted starting materials, which can complicate purification.

Work-up and Purification: The work-up procedure, which may involve quenching, extraction, and washing, can become cumbersome and generate large volumes of waste at a larger scale. The choice of a purification method is also critical. While chromatography is suitable for small-scale purification, it is often impractical for larger quantities. Crystallization or distillation (if the product is thermally stable) are preferred methods for large-scale purification.

Safety: Handling large quantities of 2-iodobenzyl chloride, a lachrymator and irritant, requires appropriate personal protective equipment and engineering controls, such as a fume hood or ventilated enclosure. The potential for pressure build-up during the reaction should also be considered.

The use of flow chemistry, as discussed in the previous section, can mitigate many of these scale-up challenges by providing better control over reaction parameters and improving safety. beilstein-journals.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the benzyl and thiomorpholine moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Protons: The protons on the iodobenzyl group will appear in the aromatic region (typically δ 7.0-8.0 ppm). The iodine substituent and the benzylic methylene group will induce specific splitting patterns and shifts.

Benzylic Protons: The two protons of the methylene bridge (-CH₂-) connecting the benzyl group to the thiomorpholine nitrogen are expected to appear as a singlet or a pair of doublets, depending on their magnetic equivalence, typically in the range of δ 3.5-4.0 ppm.

Thiomorpholine Protons: The eight protons of the thiomorpholine ring will give rise to signals in the aliphatic region. Protons adjacent to the nitrogen atom (α-protons) are expected to be deshielded and appear at a lower field (δ 2.5-3.0 ppm) compared to the protons adjacent to the sulfur atom (β-protons), which are expected to resonate at a higher field (δ 2.0-2.5 ppm).

The ¹³C NMR spectrum provides information about the carbon skeleton.

Aromatic Carbons: The six carbons of the iodobenzyl ring will show signals in the aromatic region (δ 120-140 ppm). The carbon atom bonded to the iodine (C-I) is expected to have a characteristic chemical shift.

Benzylic Carbon: The benzylic methylene carbon will resonate in the range of δ 50-60 ppm.

Thiomorpholine Carbons: The carbons of the thiomorpholine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen being at a lower field (δ 50-55 ppm) than those adjacent to the sulfur (δ 25-30 ppm).

J-coupling between adjacent protons provides information about the connectivity of the molecule. The magnitude of the coupling constant can also give insights into the dihedral angles and, therefore, the conformation of the thiomorpholine ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.9 | 128 - 140 |

| C-I (Aromatic) | - | ~95 |

| C-CH₂ (Aromatic) | - | ~140 |

| Benzyl CH₂ | ~3.7 | ~58 |

| N-CH₂ (Thiomorpholine) | ~2.8 | ~53 |

| S-CH₂ (Thiomorpholine) | ~2.6 | ~28 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to elucidate the three-dimensional structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the molecule. For instance, correlations between the aromatic protons and between the protons on the thiomorpholine ring would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the benzyl and thiomorpholine moieties, for example, by observing a correlation between the benzylic protons and the carbons of the thiomorpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations between the benzylic protons and the protons on the thiomorpholine ring can help determine the preferred conformation of the molecule in solution.

The thiomorpholine ring can exist in different chair or boat conformations that may interconvert on the NMR timescale. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, can be used to study these conformational exchange processes. At low temperatures, the interconversion may be slow enough to observe separate signals for the axial and equatorial protons of the thiomorpholine ring. As the temperature is increased, these signals may broaden and coalesce, allowing for the determination of the energy barrier for the conformational change.

While solution-state NMR provides information about the molecule's structure and dynamics in solution, solid-state NMR (ssNMR) can be used to study the compound in its polycrystalline form. europeanpharmaceuticalreview.com This technique is particularly useful for identifying polymorphism (the existence of different crystal structures) and for determining the conformation of the molecule in the solid state, which may differ from its solution conformation. europeanpharmaceuticalreview.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within a few parts per million). nih.gov This allows for the unambiguous determination of the molecular formula of this compound (C₁₁H₁₄INS). By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition can be confirmed.

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 320.0022 |

| [M+Na]⁺ | 341.9841 |

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. libretexts.orgchemguide.co.uk When this compound is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. libretexts.orgchemguide.co.uk The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

Plausible Fragmentation Pathways for this compound

Cleavage of the benzyl-nitrogen bond: This would lead to the formation of an iodobenzyl cation (m/z 217) and a thiomorpholine radical, or a thiomorpholine cation (m/z 102) and an iodobenzyl radical.

Loss of iodine: The molecular ion could lose an iodine atom to form a fragment at m/z 192.

Fragmentation of the thiomorpholine ring: The thiomorpholine ring can undergo characteristic fragmentation, leading to smaller ions.

By analyzing the masses and relative abundances of these fragment ions, the proposed structure of this compound can be confidently confirmed.

Tandem Mass Spectrometry (MS/MS) for Structural Insights through Fragmentation Patterns

Tandem mass spectrometry (MS/MS) provides a powerful method for elucidating the structure of molecules like this compound by analyzing their fragmentation patterns upon collision-induced dissociation (CID). In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected in the first stage of the mass spectrometer and then subjected to collisions with an inert gas, causing it to break apart into smaller fragment ions. The analysis of these fragments offers definitive structural information.

For this compound, the fragmentation is expected to occur at the most labile bonds. The primary fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, the bonds within the thiomorpholine ring, and the C-I bond on the aromatic ring.

A significant fragmentation pathway is the cleavage of the bond between the benzyl group and the thiomorpholine nitrogen atom. This can result in two characteristic fragments: the 2-iodobenzyl cation and the protonated thiomorpholine fragment. Alpha-cleavage adjacent to the nitrogen atom in the thiomorpholine ring is also a common fragmentation pattern for amines. libretexts.org

Another expected fragmentation involves the thiomorpholine ring itself. Saturated heterocyclic rings can undergo ring-opening followed by fragmentation, leading to the loss of small neutral molecules like ethene or thioformaldehyde. The presence of the sulfur atom can influence the fragmentation, potentially leading to characteristic fragments containing sulfur.

The iodobenzyl moiety is also prone to fragmentation. A common fragmentation for halogenated aromatic compounds is the loss of the halogen radical. In this case, the loss of an iodine radical from the molecular ion or a fragment ion could be observed. Furthermore, the resulting benzyl cation can rearrange to form a stable tropylium ion. mdpi.com

Table 1: Predicted Major Fragment Ions of this compound in MS/MS

| m/z (Proposed) | Proposed Fragment Ion | Description |

| 217.96 | [C₇H₆I]⁺ | 2-Iodobenzyl cation (from C-N bond cleavage) |

| 104.06 | [C₄H₁₀NS]⁺ | Protonated thiomorpholine (from C-N bond cleavage) |

| 192.98 | [C₁₁H₁₄NS]⁺ | Loss of Iodine radical |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl fragment) |

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Information

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.govchemrxiv.org This technique can provide valuable insights into the three-dimensional structure of molecules and can distinguish between different conformational isomers. gre.ac.ukmdpi.com For a flexible molecule like this compound, IM-MS can be used to probe its conformational landscape.

The thiomorpholine ring typically adopts a chair conformation, which is generally the most stable form. mdpi.comresearchgate.net However, other conformations, such as a boat or twist-boat, are also possible, albeit at higher energies. These different conformers will have distinct three-dimensional shapes and therefore different rotationally averaged collision cross-sections (CCS), which is the parameter measured in an IM-MS experiment. A more compact conformer will experience fewer collisions with the drift gas and travel faster through the ion mobility cell, resulting in a smaller CCS value. Conversely, a more extended conformer will have a larger CCS value.

By coupling ion mobility separation with tandem mass spectrometry (IM-MS/MS), it is possible to obtain fragmentation data for each separated conformer. This can reveal if different conformers exhibit different fragmentation behaviors, providing even deeper structural insight.

Table 2: Hypothetical Ion Mobility Data for Conformational Isomers of this compound

| Conformational Isomer | Proposed Conformation | Relative Stability | Predicted Collision Cross-Section (CCS) in N₂ (Ų) |

| Conformer A | Chair (Equatorial Iodobenzyl) | Most Stable | ~175 |

| Conformer B | Chair (Axial Iodobenzyl) | Less Stable | ~180 |

| Conformer C | Twist-Boat | Least Stable | ~185 |

Note: The CCS values are hypothetical and serve to illustrate the expected trend.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Characteristic Absorption Bands for Thiomorpholine Ring and Iodobenzyl Moiety

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its two main structural components: the thiomorpholine ring and the 2-iodobenzyl moiety.

Thiomorpholine Ring: The thiomorpholine ring contains C-H, C-N, and C-S bonds. The C-H stretching vibrations of the methylene groups will appear in the 2850-3000 cm⁻¹ region. docbrown.info The C-N stretching vibration is typically observed in the 1000-1250 cm⁻¹ range. The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ region. Ring vibrations of the heterocyclic system will also contribute to the fingerprint region of the spectrum.

2-Iodobenzyl Moiety: The aromatic ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations will produce a set of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (ortho-disubstituted) will give rise to specific out-of-plane C-H bending vibrations in the 730-770 cm⁻¹ range. The C-I stretching vibration is expected to appear at low frequencies, typically in the 500-600 cm⁻¹ region. The CH₂ group connecting the ring to the nitrogen will show characteristic scissoring and rocking vibrations. mdpi.com

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Moiety | Expected IR Intensity | Expected Raman Intensity |

| 3050-3100 | C-H Stretch | Aromatic | Medium | Medium |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) | Strong | Medium |

| 1580-1600 | C=C Stretch | Aromatic | Medium | Strong |

| 1450-1500 | C=C Stretch | Aromatic | Medium | Strong |

| 1440-1465 | CH₂ Scissoring | Aliphatic (CH₂) | Medium | Medium |

| 1000-1250 | C-N Stretch | Thiomorpholine | Medium-Strong | Weak |

| 730-770 | C-H Out-of-Plane Bend | Aromatic (ortho) | Strong | Weak |

| 600-800 | C-S Stretch | Thiomorpholine | Weak-Medium | Medium |

| 500-600 | C-I Stretch | Iodobenzyl | Medium | Strong |

Analysis of Vibrational Modes for Conformational Isomers

The vibrational frequencies of a molecule are sensitive to its conformation. Therefore, IR and Raman spectroscopy can potentially be used to identify the presence of different conformational isomers of this compound. spectroscopyonline.com

Different spatial arrangements of the atoms in conformers can lead to slight changes in bond strengths and vibrational coupling, resulting in shifts in the observed spectral bands. For instance, the vibrational modes of the thiomorpholine ring are expected to differ between the chair and boat conformations. The C-S and C-N stretching frequencies, as well as the ring deformation modes, would likely be at slightly different wavenumbers.

Similarly, the orientation of the 2-iodobenzyl group (axial vs. equatorial in a chair conformation) could influence the vibrational modes of both the ring and the substituent. These differences are often subtle and may require high-resolution instruments and computational chemistry (e.g., Density Functional Theory calculations) to accurately assign the bands to specific conformers. Low-temperature studies can also be employed to "freeze out" specific conformers and simplify the spectra, aiding in their identification. Raman spectroscopy can be particularly useful for studying conformational isomers, as the selection rules may allow for the observation of modes that are weak or inactive in the IR spectrum. spectroscopyonline.commdpi.com

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

For this compound, an X-ray crystal structure would reveal the preferred conformation of the thiomorpholine ring (expected to be a chair) and the orientation of the 2-iodobenzyl substituent. It would also provide precise measurements of all bond lengths and angles, confirming the connectivity of the molecule. Furthermore, the analysis of the crystal packing would show how the molecules are arranged in the crystal lattice and reveal any intermolecular interactions, such as hydrogen bonds or stacking interactions.

Unit Cell Parameters, Crystal System, and Space Group Analysis

The fundamental building block of a crystal is the unit cell, which is defined by three lattice parameters (a, b, c) and three angles (α, β, γ). These parameters, along with the symmetry of the crystal, define the crystal system and the space group.

While no specific crystallographic data for this compound is publicly available, we can refer to data from a closely related compound, 4-(4-nitrophenyl)thiomorpholine, to illustrate the type of information obtained. mdpi.comresearchgate.net This compound was found to crystallize in the monoclinic system with the space group P2₁/c. mdpi.com It is plausible that this compound could crystallize in a similar system, though the unit cell parameters would be different due to the different substituent on the benzyl ring.

Table 4: Illustrative Crystallographic Data Based on a Related Thiomorpholine Derivative

| Parameter | Example Value (from 4-(4-nitrophenyl)thiomorpholine) mdpi.com | Description |

| Crystal System | Monoclinic | A crystal system where the cell has three unequal axes, with one angle not equal to 90°. |

| Space Group | P2₁/c | Describes the symmetry elements of the crystal lattice. |

| a (Å) | 13.3525 | Length of the 'a' axis of the unit cell. |

| b (Å) | 10.3755 | Length of the 'b' axis of the unit cell. |

| c (Å) | 7.4464 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 96.325 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| V (ų) | 1025.34 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Note: This data is for a related compound and serves as an example of the parameters determined by X-ray crystallography.

Precise Bond Lengths, Bond Angles, and Dihedral Angles

However, based on crystallographic data of analogous compounds, such as 4-(4-nitrophenyl)thiomorpholine, some general structural features can be inferred. mdpi.com The thiomorpholine ring is expected to adopt a stable chair conformation. mdpi.com In this conformation, the C-S-C bond angle within the ring would be smaller than the ideal tetrahedral angle of 109.5°, a common feature for thioether-containing heterocyclic systems. mdpi.com The bond lengths and angles within the 2-iodobenzyl moiety would largely conform to standard values for substituted benzene rings, with some potential for minor deviations due to the steric bulk and electronic effects of the iodine atom and the thiomorpholine substituent.

For a definitive and precise quantitative analysis of the bond parameters for this compound, a dedicated crystallographic study would be required. The resulting data would be presented in detailed tables, as exemplified below for a hypothetical analysis.

Table 1: Hypothetical Bond Lengths for this compound

| Bond | Length (Å) |

| C-I | Data not available |

| C-C (aromatic) | Data not available |

| C-N | Data not available |

| C-S | Data not available |

| N-C (ring) | Data not available |

| C-C (ring) | Data not available |

Table 2: Hypothetical Bond Angles for this compound

| Angle | Degree (°) |

| C-C-I | Data not available |

| C-N-C | Data not available |

| C-S-C | Data not available |

| N-C-C | Data not available |

Table 3: Hypothetical Dihedral Angles for this compound

| Dihedral Angle | Degree (°) |

| C-C-N-C | Data not available |

| C-S-C-C | Data not available |

Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding) and Supramolecular Assembly in Crystalline Form

The supramolecular assembly of this compound in its crystalline form would be governed by a variety of intermolecular interactions. The presence of the iodine atom on the benzyl ring introduces the possibility of halogen bonding. nih.govbeilstein-journals.org Halogen bonding is a noncovalent interaction where the electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site. ijres.org In the case of this compound, the iodine atom could act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the sulfur or nitrogen atoms of the thiomorpholine ring. nih.gov

A detailed analysis of the supramolecular assembly would require crystallographic data, which is currently unavailable for this specific compound.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (If Chiral)

For a molecule to be chiral, it must be non-superimposable on its mirror image. wikipedia.org Based on its structure, this compound is not inherently chiral, as it possesses a plane of symmetry. Therefore, it would not exhibit optical activity, and techniques such as Circular Dichroism and Optical Rotatory Dispersion would not be applicable for determining enantiomeric purity or absolute configuration.

Should a chiral center be introduced into the molecule, for instance, by substitution on the thiomorpholine or benzyl rings, the resulting enantiomers could be distinguished and characterized using chiroptical methods.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule. For a chiral derivative of this compound, a CD spectrum would exhibit positive or negative peaks (Cotton effects) at specific wavelengths corresponding to electronic transitions. The sign and magnitude of these Cotton effects are characteristic of the absolute configuration of the stereocenters. However, as the parent compound is achiral, it would not produce a CD spectrum.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to CD spectroscopy, ORD is a property of chiral substances. wikipedia.org An ORD curve for a chiral molecule shows how the specific rotation changes with wavelength, and the shape of the curve, including the presence of positive or negative Cotton effects, can be used to determine the absolute configuration. For the achiral this compound, no optical rotation would be observed, and therefore, ORD studies are not relevant.

Chemical Biology and Probe Development:the Development of Novel Chemical Probes is Essential for Understanding Complex Biological Processes. Thiomorpholine Derivatives, Functionalized with Reporter Groups, Could Be Designed As Probes to Study Specific Enzymes or Receptors. the 2 Iodobenzyl Group of 4 2 Iodobenzyl Thiomorpholine Could Serve As a Handle for the Attachment of Fluorescent Tags or Other Reporter Moieties.

Computational Chemistry and Theoretical Insights into 4 2 Iodobenzyl Thiomorpholine

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are foundational in understanding the electronic nature of a molecule. researchgate.net These methods, based on solving the Schrödinger equation, provide detailed information about electron distribution, molecular geometry, and energy states.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govdntb.gov.ua It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) and for mapping potential energy landscapes.

For 4-(2-Iodobenzyl)thiomorpholine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its three-dimensional structure. nih.gov The geometry optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. Studies on similar structures, such as 4-(4-nitrophenyl)thiomorpholine, have successfully used DFT to compare calculated geometries with experimental X-ray crystallography data. mdpi.com

The thiomorpholine (B91149) ring is expected to adopt a stable chair conformation. The large 2-iodobenzyl group would preferentially occupy an equatorial position to minimize steric hindrance. The resulting optimized geometry provides a foundation for all other computational analyses.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT Note: These are representative values based on DFT studies of analogous molecules.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C-S (in ring) | ~1.82 Å |

| Bond Length | C-N (in ring) | ~1.47 Å |

| Bond Length | N-CH₂ (benzyl) | ~1.46 Å |

| Bond Angle | C-S-C (in ring) | ~98° |

| Bond Angle | C-N-C (in ring) | ~112° |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. chemrxiv.orgresearchgate.net

In an MEP map of this compound:

Nucleophilic Sites: Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. These are expected around the lone pairs of the nitrogen and sulfur atoms in the thiomorpholine ring. The nitrogen atom is generally the most significant nucleophilic center in such structures.

Electrophilic Sites: Regions with positive electrostatic potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack. A prominent positive region, known as a sigma-hole, is anticipated on the iodine atom along the axis of the C-I bond. This feature is crucial for understanding halogen bonding interactions. mdpi.com The hydrogen atoms of the benzyl (B1604629) group also exhibit a smaller positive potential.

MEP analysis is critical for understanding non-covalent interactions and predicting how the molecule will interact with biological targets or other reagents. chemrxiv.org

Table 2: Predicted MEP Surface Characteristics and Reactivity Sites

| Region | Atom(s) | Predicted Potential | Implied Reactivity |

|---|---|---|---|

| Negative Potential | Nitrogen, Sulfur | Strong Negative (Vmin) | Nucleophilic / H-bond acceptor |

| Positive Potential | Iodine (Sigma-hole) | Strong Positive (Vmax) | Electrophilic / Halogen bond donor |

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy and localization of these orbitals are key predictors of a molecule's chemical behavior. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor in a reaction. youtube.com For this compound, the HOMO is expected to be localized predominantly on the electron-rich thiomorpholine moiety, with significant contributions from the lone pairs of the sulfur and nitrogen atoms. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. youtube.com The LUMO is likely to be distributed over the iodobenzyl ring, specifically associated with the π* antibonding orbitals of the aromatic system and the σ* orbital of the C-I bond. The energy of the LUMO relates to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 3: Predicted Frontier Molecular Orbital Energies Note: Values are hypothetical and for illustrative purposes.

| Orbital | Predicted Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.5 eV | Thiomorpholine Ring (N, S atoms) |

| LUMO | -1.2 eV | Iodobenzyl Ring (π* and C-I σ*) |

| Energy Gap (ΔE) | 5.3 eV | Indicates moderate kinetic stability |

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution

While QM calculations provide insight into static electronic structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.govnih.gov This allows for the study of conformational dynamics, solvent effects, and the flexibility of the molecule in a more realistic, solution-phase environment.

The thiomorpholine ring is not rigid and can undergo conformational changes, most notably the "puckering" or inversion from one chair conformation to another. In the gas phase, this process has a specific energy barrier. However, in solution, solvent molecules interact with the solute, altering the energy landscape.

MD simulations can model these interactions explicitly.

In non-polar solvents: The inversion barrier would be similar to the gas phase, as solvent-solute interactions are weak.

In polar protic or aprotic solvents: The solvent can form hydrogen bonds or dipole-dipole interactions with the nitrogen and sulfur atoms. These interactions can stabilize or destabilize the transition state of the ring inversion, thereby changing the energy barrier and the rate of inversion. For instance, a polar solvent might stabilize a more polar transition state, lowering the inversion barrier compared to the gas phase.

MD simulations can explore the potential energy surface associated with the rotation around these bonds. The simulations would reveal:

Preferred Rotational Isomers (Rotamers): The lowest energy conformations corresponding to specific dihedral angles. Steric hindrance between the ortho-iodine substituent and the thiomorpholine ring will significantly influence which rotamers are most stable.

This analysis helps to understand the dynamic conformational ensemble of this compound in solution, providing a more complete picture of its behavior than static models alone.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling of Analogues (Theoretical Studies)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govimist.ma These theoretical studies are instrumental in drug discovery, allowing for the prediction of activity for novel molecules, thereby prioritizing synthetic efforts. elsevierpure.com For analogues of this compound, QSAR modeling provides a framework to understand how modifications to the core structure influence a desired biological endpoint.

The foundation of any QSAR model is the numerical representation of molecular structures through molecular descriptors. For a library of analogues based on the this compound scaffold, a diverse set of descriptors would be calculated to capture various aspects of their topology, geometry, and electronic properties.

Descriptor Calculation:

1D Descriptors: These include basic properties like molecular weight (MW), atom counts, bond counts, and logP (a measure of lipophilicity).

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Balaban J index, Wiener index), molecular connectivity indices, and counts of specific structural fragments.

3D Descriptors: Calculated from the 3D conformation of the molecule, these descriptors include geometric properties (e.g., surface area, volume, moments of inertia) and spatial distribution of physicochemical properties.

Feature Selection: Given that thousands of descriptors can be calculated for each molecule, a critical step is feature selection. semanticscholar.org This process identifies the most relevant descriptors that contribute significantly to the biological activity, while eliminating redundant or irrelevant ones. nih.gov Reducing the number of descriptors helps to prevent model overfitting and improves its interpretability and predictive power. nih.govelsevierpure.com Common feature selection techniques include:

Genetic Algorithms

Stepwise Regression

Recursive Feature Elimination

Ant Colony Optimization elsevierpure.comsemanticscholar.org

Interactive Data Table: Hypothetical Descriptors for this compound Analogues

| Compound ID | R-Group (Phenyl Ring) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| 1 | H (Parent) | 321.25 | 3.1 | 3.24 |

| 2 | 4-Cl | 355.70 | 3.8 | 3.24 |

| 3 | 4-OCH3 | 351.28 | 3.0 | 12.47 |

| 4 | 4-NO2 | 366.25 | 2.9 | 49.06 |

Note: The data in this table is hypothetical and for illustrative purposes.

Once relevant descriptors have been selected, various statistical and machine learning methods can be employed to build the QSAR model. This model establishes a mathematical equation linking the selected descriptors (independent variables) to the biological activity (dependent variable).

Modeling Algorithms:

Multiple Linear Regression (MLR): A straightforward method that assumes a linear relationship between descriptors and activity.

Partial Least Squares (PLS): Suitable for datasets where the number of descriptors is large or when descriptors are correlated.

Support Vector Machines (SVM): A machine learning technique capable of modeling complex, non-linear relationships.

Random Forest (RF): An ensemble method that builds multiple decision trees to improve predictive accuracy.

The resulting model can then be used to predict the biological activity of hypothetical derivatives of this compound before they are synthesized. elsevierpure.com For instance, if a model indicates that increased hydrophobicity and a negative electrostatic potential on the phenyl ring enhance activity, new analogues incorporating lipophilic and electron-withdrawing groups could be designed and their activities predicted.

Model Validation: A crucial aspect of QSAR modeling is rigorous validation to ensure the model is robust and has good predictive capability. This typically involves:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used to assess the model's stability and predictive power on the training set. nih.gov

External Validation: The model's performance is tested on an external set of compounds (the test set) that were not used in model development. nih.gov

Interactive Data Table: Example of a Hypothetical QSAR Model

| Parameter | Value | Description |

| Equation | pIC50 = 0.85LogP - 0.02PSA + 1.5*Elec_Desc + 2.1 | Hypothetical linear model equation. |

| R² | 0.86 | Coefficient of determination for the training set. |

| Q² | 0.72 | Cross-validated R² (internal validation). |

| R²_pred | 0.81 | Predictive R² for the external test set. |

Note: The data in this table is hypothetical and for illustrative purposes. "pIC50" refers to the negative logarithm of the half-maximal inhibitory concentration, "PSA" is Polar Surface Area, and "Elec_Desc" is a hypothetical electronic descriptor.

Retrosynthetic Path Planning via Computational Algorithms and Machine Learning Approaches

Retrosynthesis is a method for planning the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. the-scientist.commit.edu Traditionally a manual process reliant on expert chemical intuition, retrosynthesis is increasingly being augmented and automated by computational tools. synthiaonline.com These platforms leverage vast reaction databases and sophisticated algorithms to propose viable synthetic routes. nih.gov

For a molecule like this compound, a computational retrosynthesis program would analyze its structure to identify key bonds that can be disconnected based on known chemical reactions. The primary disconnection would likely be the C-N bond between the benzyl group and the thiomorpholine ring.

Algorithm-Driven Disconnections:

Identify the Target: The target molecule is this compound.

Recognize Key Functional Groups: The algorithm identifies the tertiary amine within the thiomorpholine ring and the iodobenzyl moiety.

Propose Disconnections: A common and high-yielding reaction for forming such C-N bonds is nucleophilic substitution. The algorithm would propose disconnecting the C-N bond, leading to two key synthons (hypothetical fragments).

Identify Precursors: These synthons are then converted to plausible real-world starting materials:

The thiomorpholine fragment corresponds directly to Thiomorpholine .

The 2-iodobenzyl cation fragment corresponds to a reactive precursor like 2-Iodobenzyl bromide or 2-Iodobenzyl chloride .

Machine Learning in Retrosynthesis: Modern retrosynthesis tools often employ machine learning, particularly deep learning models like graph neural networks (GNNs) and transformers. chemcopilot.comarxiv.org These models are trained on millions of documented chemical reactions and can:

Predict the most likely reactants for a given product. mit.edu

Suggest novel or less obvious synthetic pathways. chemcopilot.com

Rank proposed routes based on factors like predicted yield, cost of starting materials, and reaction conditions. synthiaonline.com

This data-driven approach can significantly accelerate the process of designing an efficient synthesis for this compound and its derivatives. the-scientist.com

Virtual Screening and Ligand-Based Design for Novel Thiomorpholine Structures

Virtual screening is a computational technique used in drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach reduces the time and cost associated with high-throughput screening (HTS). csmres.co.uk When designing novel thiomorpholine structures, virtual screening can be a powerful tool for identifying promising candidates.

Screening can be broadly categorized as either structure-based or ligand-based. Ligand-based drug design (LBDD) is particularly useful when the 3D structure of the biological target is unknown. nih.govnih.gov It relies on the knowledge of other molecules—like this compound itself—that are known to be active.

Ligand-Based Methods:

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on the structure of this compound, a hypothetical pharmacophore model could be constructed. This model would then be used as a 3D query to search compound databases for molecules that match these features. fiveable.menih.gov

Molecular Similarity Searching: This method searches for novel compounds that are structurally similar to a known active compound (the template). Similarity can be assessed based on 2D fingerprints (representing structural fragments) or 3D shape and electrostatic potential.

3D-QSAR: As described previously, a 3D-QSAR model can be used to screen a virtual library of compounds and predict their activity, prioritizing the most promising candidates for synthesis.

Interactive Data Table: Hypothetical Pharmacophore Features for a this compound-based Ligand

| Feature Type | Description | Corresponding Moiety |

| Aromatic Ring (AR) | Aromatic center for potential π-π stacking or hydrophobic interactions. | Iodophenyl ring |

| Hydrophobic (HY) | A non-polar group contributing to hydrophobic interactions. | Thiomorpholine ring |

| Hydrogen Bond Acceptor (HBA) | Atom capable of accepting a hydrogen bond. | Nitrogen atom in the thiomorpholine ring |

| Halogen Bond Donor (XB) | The iodine atom, capable of forming a halogen bond. | Iodine on the phenyl ring |

By using these computational strategies, researchers can efficiently explore a vast chemical space to design and identify novel thiomorpholine-based structures with potentially improved activity and properties, guided by the theoretical insights gained from the parent compound, this compound.

Chemical Reactivity and Derivatization Potential of 4 2 Iodobenzyl Thiomorpholine

Reactions Involving the Iodine Substituent as a Functional Handle

The carbon-iodine bond in the 2-iodobenzyl moiety serves as a versatile anchor for the introduction of new functionalities through various metal-catalyzed and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl iodide of 4-(2-Iodobenzyl)thiomorpholine is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or ester. jchemrev.comyonedalabs.com This method is widely used to synthesize biaryl compounds. researchgate.netfrontiersin.org For this compound, a Suzuki-Miyaura coupling would introduce a variety of aryl or vinyl substituents at the 2-position of the benzyl (B1604629) group. The reaction is typically catalyzed by a palladium complex in the presence of a base. jchemrev.com

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-(2-Biphenylmethyl)thiomorpholine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 4-((4'-Methoxy-[1,1'-biphenyl]-2-yl)methyl)thiomorpholine |

| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF | 4-((2-(Thiophen-2-yl)phenyl)methyl)thiomorpholine |

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl iodide with a terminal alkyne, leading to the formation of an alkynyl-substituted aromatic ring. mdpi.comrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.net This would allow for the introduction of various substituted acetylenic groups onto the benzyl moiety of the parent compound.

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 4-((2-(Phenylethynyl)phenyl)methyl)thiomorpholine |

| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | DMF | 4-((2-((Trimethylsilyl)ethynyl)phenyl)methyl)thiomorpholine |

| 1-Hexyne | Pd(dppf)Cl₂ | CuBr | DIPA | Toluene | 4-((2-(Hex-1-yn-1-yl)phenyl)methyl)thiomorpholine |

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is catalyzed by a palladium complex and requires a base. nih.govnih.gov The use of this compound in a Heck reaction would enable the introduction of a variety of vinyl groups at the 2-position of the benzyl ring.

| Alkene | Catalyst | Base | Solvent | Product |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-4-((2-Styrylphenyl)methyl)thiomorpholine |

| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Methyl (E)-3-(2-((thiomorpholinomethyl)phenyl)acrylate |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 4-((2-((E)-Oct-1-en-1-yl)phenyl)methyl)thiomorpholine |

The iodine atom of this compound can be replaced by a metal, typically lithium, through a halogen-metal exchange reaction. wikipedia.orgharvard.edu This transformation generates a highly reactive organometallic intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups. The exchange is typically carried out at low temperatures using an organolithium reagent such as n-butyllithium or tert-butyllithium. nih.govscribd.com

The resulting aryllithium species can react with a variety of electrophiles, as illustrated in the following table:

| Electrophile | Reagent | Product |

| Water | H₂O | 4-(Benzyl)thiomorpholine |

| Carbon dioxide | CO₂ | 2-((Thiomorpholinomethyl)benzoic acid |

| Dimethylformamide | DMF | 2-((Thiomorpholinomethyl)benzaldehyde |

| Acetone | (CH₃)₂CO | 2-(1-Hydroxy-1-methylethyl)-1-((thiomorpholinomethyl)benzene) |

While aryl iodides are generally less reactive towards nucleophilic aromatic substitution (SNAr) than their activated counterparts (e.g., those bearing strong electron-withdrawing groups), under certain conditions, the iodine atom can be displaced by a strong nucleophile. mdpi.com The presence of activating groups on the aromatic ring or the use of specific catalysts can facilitate this reaction. For instance, copper-catalyzed N-arylation (Buchwald-Hartwig amination) or O-arylation (Ullmann condensation) could potentially be employed to form new carbon-nitrogen or carbon-oxygen bonds at the 2-position of the benzyl group.

Reactions Involving the Thiomorpholine (B91149) Nitrogen Atom

The nitrogen atom of the thiomorpholine ring is a nucleophilic and basic center, allowing for a range of reactions that expand the molecular complexity. jchemrev.comresearchgate.net

The lone pair of electrons on the tertiary amine nitrogen of the thiomorpholine moiety can readily react with various electrophiles.

Acylation: Acylating agents, such as acid chlorides or anhydrides, will react with the thiomorpholine nitrogen to form an amide linkage. This functionalization is useful for introducing a variety of carbonyl-containing groups.

Sulfonylation: The nitrogen atom can also react with sulfonyl chlorides to form sulfonamides. This is a common strategy in medicinal chemistry to introduce sulfonyl groups. fortunejournals.com

| Reaction Type | Reagent | Product |

| Alkylation | Methyl iodide | 4-(2-Iodobenzyl)-4-methylthiomorpholin-4-ium iodide |

| Acylation | Acetyl chloride | 1-(4-(2-Iodobenzyl)thiomorpholino)ethan-1-one |

| Sulfonylation | Benzenesulfonyl chloride | 4-(2-Iodobenzyl)-1,1-dioxidothiomorpholine |

As a tertiary amine, the nitrogen atom in the thiomorpholine ring can be protonated by acids to form a thiomorpholinium salt. The basicity of the nitrogen is influenced by the electronic effects of the benzyl substituent and the nature of the solvent. masterorganicchemistry.com The pKa of the conjugate acid can be determined through titration experiments in various solvent systems to quantify its basicity. Generally, the basicity of such an amine would be expected to be in the range of typical N-alkyl amines. The solvent can play a significant role in the basicity through its ability to solvate the protonated and unprotonated forms of the molecule.

Formation of N-Oxides and Quaternary Ammonium Salts

The tertiary amine nitrogen atom within the thiomorpholine ring of this compound is a key site for derivatization. Its lone pair of electrons imparts both nucleophilic and basic character, allowing for two primary types of transformations: oxidation to N-oxides and alkylation to form quaternary ammonium salts.

N-Oxide Formation: Tertiary amines can be readily oxidized to their corresponding N-oxides, a class of compounds with distinct chemical and physical properties. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being common choices. The introduction of the N-oxide functionality significantly alters the electronic properties of the nitrogen atom, reducing its basicity and increasing the polarity of the molecule. N-oxides are valuable synthetic intermediates and are found in various biologically active molecules. mdpi.comnih.gov

Quaternary Ammonium Salt Formation: As a nucleophile, the nitrogen atom can react with alkyl halides through a bimolecular nucleophilic substitution (Sɴ2) process known as the Menschutkin reaction. nih.gov This reaction results in the formation of a quaternary ammonium salt, where the nitrogen atom bears a permanent positive charge and is bonded to four carbon substituents. nih.gov These cationic molecules have wide-ranging applications, from phase-transfer catalysts to antimicrobial agents. nih.govnih.gov The reaction of this compound with an alkyl halide, such as methyl iodide, would yield the corresponding N-methyl quaternary ammonium iodide salt. The synthesis of such salts from morpholine (B109124) and thiomorpholine precursors is a well-established methodology. google.comresearchgate.netmdpi.com

| Reaction Type | Reactant | Common Reagents | Product |

|---|---|---|---|

| N-Oxidation | This compound | H₂O₂, m-CPBA | This compound N-oxide |

| Quaternization | This compound | Alkyl Halide (e.g., CH₃I) | 4-(2-Iodobenzyl)-4-alkylthiomorpholinium Salt |

Reactions Involving the Thiomorpholine Sulfur Atom

The sulfur atom of the thioether linkage in the thiomorpholine ring represents another significant site for chemical modification, primarily through oxidation and coordination with metal centers.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The thioether sulfur is readily oxidized to form either a sulfoxide or a sulfone, depending on the reaction conditions and the stoichiometry of the oxidizing agent. researchgate.netjchemrev.com This transformation is a common metabolic pathway for sulfur-containing compounds and is a valuable tool in synthetic chemistry for modulating properties like polarity and hydrogen-bonding capacity. jchemrev.com

The initial oxidation converts the sulfide (B99878) to a sulfoxide, creating a new stereocenter at the sulfur atom. This step can be achieved with high selectivity using one equivalent of a mild oxidant such as sodium periodate (NaIO₄) or hydrogen peroxide. organic-chemistry.org Further oxidation of the sulfoxide requires stronger conditions or an excess of the oxidizing agent to yield the corresponding sulfone, where the sulfur atom is in its highest oxidation state. organic-chemistry.org The choice of oxidant and reaction parameters allows for the selective synthesis of either the sulfoxide or the sulfone derivative. jchemrev.comorganic-chemistry.org The synthesis of polymers derived from thiomorpholine-oxide demonstrates the robustness of this oxidation process. mdpi.com

| Product | Oxidation State of Sulfur | Typical Oxidizing Agents | Stoichiometry (Oxidant:Sulfide) |

|---|---|---|---|

| This compound 1-oxide (Sulfoxide) | S(IV) | H₂O₂, NaIO₄, m-CPBA | ~1:1 |

| This compound 1,1-dioxide (Sulfone) | S(VI) | H₂O₂ (excess), KMnO₄, Oxone | >2:1 |

Coordination Chemistry with Transition Metal Centers (Ligand Potential)

This compound possesses multiple potential donor atoms—the "hard" tertiary amine nitrogen and the "soft" thioether sulfur—making it a versatile ligand for coordination with a variety of transition metal centers. semanticscholar.orgresearchgate.net The specific coordination mode is influenced by the nature of the metal ion according to Hard and Soft Acid and Base (HSAB) theory. Hard metal ions are expected to preferentially coordinate to the nitrogen atom, while softer metals, such as palladium(II) or platinum(II), may favor coordination with the sulfur atom.

The molecule can function as a monodentate ligand, coordinating through either the N or S atom, or potentially as a bidentate or bridging ligand, linking multiple metal centers. Furthermore, the presence of the 2-iodobenzyl group introduces the possibility of forming cyclometalated complexes. Oxidative addition of a low-valent metal center, such as palladium(0), into the carbon-iodine bond can lead to the formation of a stable palladacycle, where the metal is part of a new ring structure stabilized by intramolecular coordination from the nearby nitrogen or sulfur atom.

Regioselectivity and Stereoselectivity in Derivatization Strategies

The distinct reactivity of the three primary functional groups in this compound allows for a high degree of regioselectivity in derivatization.

N-Alkylation: Electrophilic reagents like alkyl halides will selectively target the nucleophilic nitrogen atom.

S-Oxidation: Oxidizing agents will selectively react with the electron-rich sulfur atom.

C-I Bond Reactions: Transition metal catalysts, particularly palladium, will selectively activate the aryl-iodide bond for cross-coupling reactions.

This inherent selectivity allows for the stepwise and controlled modification of the molecule at different positions.

From a stereochemical perspective, the most significant reaction is the oxidation of the thioether to a sulfoxide, which creates a chiral center at the sulfur atom. The thiomorpholine ring typically adopts a stable chair conformation. The bulky 2-iodobenzyl substituent at the nitrogen atom is likely to occupy an equatorial position to minimize steric strain. This conformational preference can influence the stereochemical outcome of the oxidation, as the oxidant may preferentially attack one face of the ring, leading to a diastereomeric excess of one sulfoxide isomer. The principles governing the stereochemistry of oxidation have been studied in related cyclic sulfides like thianes. acs.org

Catalytic Applications as a Precursor or Ligand in Organic Transformations

The unique combination of a reactive aryl iodide and proximal N- and S-donor atoms makes this compound a highly promising precursor for the synthesis of homogeneous catalysts. Specifically, it is well-suited for the generation of cyclometalated palladium complexes, or palladacycles, which are known to be highly efficient catalysts for C-C and C-heteroatom bond-forming reactions. mdpi.com

The proposed activation pathway involves the oxidative addition of a palladium(0) source into the C–I bond of the benzyl ring. The resulting aryl-palladium(II) intermediate can then be stabilized by intramolecular coordination of the thiomorpholine nitrogen or sulfur atom, forming a stable 5- or 6-membered chelate ring. Such [C,N]- or [C,S]-chelating ligands often confer high stability and activity to the catalytic center. researchgate.netnih.gov These palladacycle catalysts are particularly effective in cross-coupling reactions such as the Suzuki-Miyaura coupling, as they are already in the active Pd(II) oxidation state and can readily undergo subsequent steps of the catalytic cycle. researchgate.netnsf.gov The development of such well-defined precatalysts is a central theme in modern organometallic chemistry and catalysis. wikipedia.org